molecular formula C14H21ClN2O B1373667 N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride CAS No. 1221722-14-0

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride

Cat. No. B1373667
CAS RN: 1221722-14-0
M. Wt: 268.78 g/mol
InChI Key: SEKZVCIDKKOGJO-UHFFFAOYSA-N
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Description

“N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1221722-14-0 . It has a molecular weight of 268.79 .


Molecular Structure Analysis

The IUPAC Name for this compound is N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride . The InChI Code is 1S/C14H20N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17);1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride and its derivatives have been synthesized and characterized, showing potential in various chemical applications. For instance, Özer et al. (2009) explored the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into their molecular structures and conformational properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Biological and Antimicrobial Applications

  • These compounds have been investigated for their biological activity, such as antimicrobial properties. Ahmed (2007) conducted a study synthesizing new antibiotic and antibacterial drugs, highlighting the importance of these compounds in medical research (Ahmed, 2007).
  • Additionally, Abd-Allah and Elshafie (2018) evaluated the antitumor activity of certain cyclohexanecarboxamide derivatives, finding promising results against various cancer cell lines (Abd-Allah & Elshafie, 2018).

Chemical Analysis and Pharmaceutical Research

  • The compound has also been the focus of chemical analysis and pharmaceutical research. For example, Hsieh et al. (2013) synthesized co-drugs involving cyclohexanecarboxamide for skin-lightening purposes, demonstrating its application in dermatological treatments (Hsieh, Chen, Aljuffali, Chen, & Fang, 2013).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12;/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKZVCIDKKOGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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